3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide
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Overview
Description
“3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide” is a compound that belongs to the class of N,S-containing heterocyclic compounds . It is an important synthon in the development of new drugs . Benchchem offers qualified products for this compound.
Synthesis Analysis
The synthesis of imidazole-containing compounds, which includes “this compound”, has been extensively studied . An efficient DBU-catalyzed [3 + 3] annulation reaction between Morita-Baylis-Hillman carbonates and 2-mercaptobenzimidazoles has been developed .Chemical Reactions Analysis
Imidazole-containing compounds show a broad range of chemical and biological properties . They are amphoteric in nature, showing both acidic and basic properties . They also show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Antibacterial and Antifungal Applications
3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide shows promise in the field of antibacterial and antifungal applications. Studies have demonstrated the effectiveness of similar compounds in inhibiting the growth of various bacterial and fungal strains. For instance, Dabholkar and Parab (2011) synthesized new dicarboxylic acid derivatives of thiadiazines, showing superior antibacterial and antifungal activity compared to reference drugs, suggesting potential as novel drug candidates (Dabholkar & Parab, 2011). Bhingolikar et al. (2003) also synthesized related benzothiazine hydrobromides with significant antimicrobial properties (Bhingolikar et al., 2003).
Antitumor Activity
The antitumor potential of similar compounds has been explored in recent research. Haggam et al. (2017) investigated the synthesis of condensed 1,3-thiazines and thiazoles, revealing that some synthesized products exhibited higher reactivity against cancer cell lines than standard anticancer drugs (Haggam et al., 2017).
Antioxidant Properties
Research into the antioxidant properties of benzothiazine derivatives has shown promising results. Akbas et al. (2018) synthesized pyrimidine derivatives and evaluated their effectiveness as antioxidants, finding some compounds notably active in scavenging radicals (Akbas et al., 2018).
Anti-inflammatory Activity
The potential anti-inflammatory effects of benzothiazine derivatives have been explored. Research by an unnamed author(s) (2022) on imidazo[2,1-b][1,3]thiazine derivatives modified with pyridinyloxyl moiety revealed compounds with significant in vivo anti-inflammatory activity (Unnamed author(s), 2022).
Synthesis of Novel Compounds
Research in this area has also focused on the synthesis of novel compounds utilizing benzothiazine structures. Werbel and Zamora (1965) investigated the reaction of phenylacyl bromide with various aminoheterocycles to prepare fused imidazo-heterocyclic systems (Werbel & Zamora, 1965).
Molluscicidal Activity
El-Shehry et al. (2010) synthesized compounds incorporating a benzofuran moiety, including benzothiazine derivatives, and evaluated their molluscicidal activities, demonstrating potential utility in controlling mollusc populations (El-Shehry et al., 2010).
Future Directions
Imidazole-containing compounds have become an important synthon in the development of new drugs . They are present in a significant number of bioactive substances and are being actively studied as electroluminescent materials for OLED devices . Therefore, the future directions of this compound could involve further exploration of its potential uses in drug development and OLED devices.
Mechanism of Action
Target of Action
Similar compounds, such as benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, have been studied for their antimycobacterial properties . They have been found to interact with Pantothenate synthetase of Mycobacterium tuberculosis .
Mode of Action
For instance, similar compounds have been found to inhibit the activity of Pantothenate synthetase, a key enzyme in the biosynthesis of coenzyme A, in Mycobacterium tuberculosis .
Biochemical Pathways
The compound likely affects the coenzyme A biosynthesis pathway by inhibiting Pantothenate synthetase . Coenzyme A is essential for various metabolic processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the inhibition of Pantothenate synthetase could lead to significant downstream effects on these metabolic processes.
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction, which suggests that these compounds may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of Pantothenate synthetase, which leads to a disruption in the biosynthesis of coenzyme A and affects various metabolic processes. This could potentially lead to the death of the Mycobacterium tuberculosis cells .
Properties
IUPAC Name |
3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S.BrH/c17-12-10-20-16-18-13-8-4-5-9-14(13)19(16)15(12)11-6-2-1-3-7-11;/h1-9,12,15H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIRJFLJUUGCBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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